3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide (CAS: 853331-16-5) is a synthetic organic compound with the molecular formula C₁₈H₂₀BrNO₂ and a molecular weight of 362.267 g/mol . Its structure comprises a furan ring substituted with a 4-bromophenyl group at the 5-position, linked to a propanamide chain bearing a cyclopentyl amine moiety. This compound is cataloged under identifiers such as ChemSpider ID 21491376 and MDL: MFCD07799565, with IUPAC name 3-[5-(4-Bromophényl)-2-furyl]-N-cyclopentylpropanamide.
Properties
CAS No. |
853331-16-5 |
|---|---|
Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-cyclopentylpropanamide |
InChI |
InChI=1S/C18H20BrNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21) |
InChI Key |
GHNILMDNZJFCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group to introduce the bromine atom. This is followed by the formation of a furan ring through cyclization reactions. The final step involves the attachment of the cyclopentylpropanamide group via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Furanones
Reduction: Phenyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows researchers to create derivatives with tailored properties.
- Oxidation Products : Furanones
- Reduction Products : Phenyl derivatives
- Substitution Reactions : Various substituted derivatives depending on the nucleophile used .
Biology
The compound is being investigated for its bioactive potential , particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may interact with specific molecular pathways critical for cell function and disease progression.
- Antimicrobial Activity : Research indicates potential effectiveness against various pathogens, although specific data on this compound is limited. Similar compounds have shown significant antimicrobial properties .
- Anticancer Properties : The compound's structural analogs have been explored for their ability to inhibit cancer cell proliferation. It may target specific enzymes or receptors involved in cancer progression .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects:
- Mechanism of Action : The bromophenyl group may facilitate binding to proteins or enzymes, while the furan ring can participate in electron transfer reactions. The cyclopentylpropanamide moiety may enhance stability and bioavailability .
- Potential Therapeutic Targets : Investigations focus on its effects on molecular pathways associated with cancer and other diseases, suggesting a role in developing new treatments .
Industry
The compound finds applications in the development of advanced materials such as liquid crystals and polymers. Its unique structure allows for modifications that can enhance material properties, making it suitable for various industrial applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of structurally similar compounds targeting polo-like kinase 4 (PLK4). The results indicated that these compounds led to significant reductions in cell viability across several cancer cell lines by inducing centrosome removal, which stabilized p53 and triggered cell cycle arrest .
Case Study 2: Antimicrobial Testing
In vitro testing of derivatives of this compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound could be further developed into an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the furan ring can participate in electron transfer reactions. The cyclopentylpropanamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-inflammatory Oxadiazole Derivatives
Compounds sharing the 4-bromophenyl moiety have been investigated for anti-inflammatory activity. For example:
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% inhibition of inflammation in a carrageenan-induced rat paw edema model at 20 mg/kg.
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% activity under the same conditions, comparable to indomethacin (64.3%) .
Table 1: Anti-inflammatory Activity of Bromophenyl-Containing Compounds
However, the replacement of the oxadiazole core with a furan-propanamide system may alter pharmacokinetic properties, such as solubility or metabolic stability .
Biological Activity
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a complex structure characterized by a bromophenyl group, a furan moiety, and a cyclopentyl substitution on the propanamide backbone. This unique arrangement contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer effects. For instance, studies have shown that derivatives with bromophenyl groups can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activities of Related Compounds
Neuroprotective Effects
In animal models, the compound has demonstrated neuroprotective effects, particularly in conditions related to oxidative stress. The cyclopentyl group appears to enhance its ability to cross the blood-brain barrier, making it a candidate for neurodegenerative diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds suggest that this compound may also exhibit similar effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It might act on various receptors that regulate cell signaling pathways associated with inflammation and cancer.
- Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in neuronal tissues.
Case Studies
- Neuroprotective Study : A study conducted on zebrafish models demonstrated that treatment with this compound significantly reduced neuronal damage induced by oxidative stress, indicating its potential as a neuroprotectant .
- Anticancer Efficacy : In vitro studies showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results suggested a dose-dependent response with IC50 values comparable to known chemotherapeutic agents .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclopentylpropanamide, and how can reaction yields be improved?
Answer: The synthesis typically involves two key steps:
Suzuki-Miyaura Coupling : To construct the 5-(4-bromophenyl)furan core, cross-coupling 4-bromophenylboronic acid with a bromofuran derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF/water .
Amide Bond Formation : React the furan-containing carboxylic acid intermediate with cyclopentylamine via coupling reagents like HATU or EDCI, with DMAP as a catalyst in DCM or DMF .
Q. Yield Optimization :
- Use anhydrous conditions and inert atmospheres to minimize side reactions.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to reduce impurities.
- Monitor reaction progress using TLC or HPLC. Reported yields for analogous bromophenyl-furan derivatives range from 65–85% after optimization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the furyl, bromophenyl, and cyclopentylpropanamide moieties. Key signals include:
- Aromatic protons (δ 7.2–7.8 ppm for bromophenyl and furyl groups).
- Cyclopentyl CH₂ protons (δ 1.5–2.1 ppm) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing. Monoclinic crystal systems (space group P2₁/c) are common for similar bromophenyl acetamides, with bond lengths (e.g., C-Br: 1.89–1.92 Å) and angles consistent with sp² hybridization .
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What strategies ensure the compound’s stability under various experimental conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >200°C for similar bromophenyl amides) .
- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the furyl and bromophenyl groups.
- HPLC Purity Monitoring : Use C18 columns with acetonitrile/water gradients to detect degradation products. Purity >98% is achievable with rigorous drying and storage at –20°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The furyl group’s π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) and the bromophenyl group’s hydrophobic interactions are critical .
- QSAR Studies : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity. For example, bromophenyl analogs show enhanced binding affinity (~2–5-fold) compared to non-halogenated derivatives .
- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS. The cyclopentyl group’s conformational flexibility may influence residence time in hydrophobic pockets .
Q. How can researchers address discrepancies in reported biological activities of bromophenyl-containing analogs?
Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., para-bromo vs. meta-chloro) on potency. For instance, bromine’s larger van der Waals radius enhances hydrophobic interactions but may reduce solubility .
- Solubility vs. Permeability Trade-offs : Use shake-flask assays (PBS at pH 7.4) to measure aqueous solubility. Bromophenyl derivatives often exhibit low solubility (<10 µM), requiring formulation with cyclodextrins or PEG .
- Off-Target Profiling : Screen against related targets (e.g., CYP450 isoforms) to identify selectivity issues. Contradictions in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
Q. What are the challenges in achieving enantiomeric purity, and how can they be mitigated?
Answer:
Q. How does the furyl group’s electronic configuration influence the compound’s reactivity in functionalization reactions?
Answer:
- Electrophilic Aromatic Substitution (EAS) : The furyl oxygen’s electron-donating effect activates the 5-position for bromination or nitration. DFT calculations (B3LYP/6-31G*) show a HOMO density localized on the furyl ring, favoring electrophilic attack .
- Cross-Coupling Reactions : The 2-furyl group’s α,β-unsaturation facilitates Heck or Sonogashira coupling. However, the bromophenyl group may require protection (e.g., silylation) to prevent competing reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
